2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine
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Overview
Description
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine is a compound that features a pyrrolo[2,1-f][1,2,4]triazine moiety, which is a fused heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine, can be achieved through various methods:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole with appropriate reagents to form the triazine ring.
Bromohydrazone Method: This method uses bromohydrazone intermediates to construct the triazine ring.
Triazinium Dicyanomethylide Formation: This involves the formation of a triazinium intermediate, which is then converted to the desired triazine.
Multistep Synthesis: This approach involves multiple steps, including cyclization and rearrangement reactions.
Transition Metal Mediated Synthesis: This method uses transition metals to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The process may include steps such as purification, crystallization, and scale-up to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Remdesivir: An antiviral drug with a similar triazine structure.
Brivanib Alaninate: An antitumorigenic drug with a related structure.
Uniqueness
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine is unique due to its specific structural features and its potential for diverse applications in medicinal chemistry. Its ability to act as a kinase inhibitor and antiviral agent makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-methyl-3-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-1-amine |
InChI |
InChI=1S/C10H14N4/c1-8(4-11)2-9-3-10-5-12-7-13-14(10)6-9/h3,5-8H,2,4,11H2,1H3 |
InChI Key |
LVNCIDDIMSTAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN2C(=C1)C=NC=N2)CN |
Origin of Product |
United States |
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